4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
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Overview
Description
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and an ethylsulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, followed by the introduction of the ethylsulfinyl group. For instance, starting with a brominated benzene derivative, the compound can be iodinated using iodine and a suitable oxidizing agent. The ethylsulfinyl group can then be introduced through a sulfoxidation reaction using ethyl sulfide and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ethylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halides are replaced with other groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 4-iodo-2-(ethylsulfinyl)-1-bromobenzene, while oxidation with hydrogen peroxide can produce 4-bromo-2-(ethylsulfonyl)-1-iodobenzene.
Scientific Research Applications
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds that can interact with biological targets.
Medicine: Exploration of its derivatives for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as substitution or coupling. In biological systems, its derivatives may interact with molecular targets like enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(ethylsulfinyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a benzene ring.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups and a phenethylamine structure.
4-Bromo-2,5-dimethoxyamphetamine: Similar structure with an amphetamine backbone.
Uniqueness
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is unique due to the presence of both bromine and iodine atoms along with an ethylsulfinyl group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H8BrIOS |
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Molecular Weight |
359.02 g/mol |
IUPAC Name |
4-bromo-2-ethylsulfinyl-1-iodobenzene |
InChI |
InChI=1S/C8H8BrIOS/c1-2-12(11)8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
VNTBZDBOWJDIHT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=C(C=CC(=C1)Br)I |
Origin of Product |
United States |
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